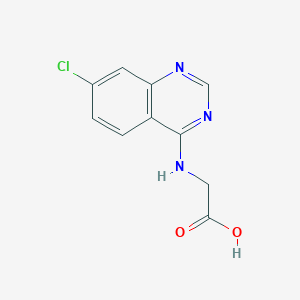

2-((7-Chloroquinazolin-4-yl)amino)acetic acid

Description

Properties

IUPAC Name |

2-[(7-chloroquinazolin-4-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-1-2-7-8(3-6)13-5-14-10(7)12-4-9(15)16/h1-3,5H,4H2,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBGIDWHGKYTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297278 | |

| Record name | N-(7-Chloro-4-quinazolinyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-29-2 | |

| Record name | N-(7-Chloro-4-quinazolinyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(7-Chloro-4-quinazolinyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-((7-Chloroquinazolin-4-yl)amino)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-((7-Chloroquinazolin-4-yl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially involving the chloro group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound is primarily recognized for its antimicrobial properties . Research indicates that derivatives of quinazolinone, including 2-((7-Chloroquinazolin-4-yl)amino)acetic acid, exhibit significant activity against various bacterial strains. A study demonstrated that quinazolinone derivatives could inhibit the virulence factors of Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients, by targeting the PqsR quorum sensing system . These compounds effectively reduce biofilm formation and the production of harmful pigments, which are critical for bacterial pathogenicity.

Synthesis and Structural Modifications

The synthesis of 2-((7-Chloroquinazolin-4-yl)amino)acetic acid typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic approach includes:

- Formation of the Quinazolinone Core : The initial step often involves the condensation of substituted anilines with carboxylic acids or their derivatives to form the quinazolinone structure.

- Chlorination : Chlorination at specific positions enhances the biological activity of the compound.

- Amino Acid Coupling : The final step involves coupling with amino acids to yield 2-((7-Chloroquinazolin-4-yl)amino)acetic acid.

These modifications allow for fine-tuning of the compound's properties to enhance its efficacy against targeted pathogens .

Antimicrobial Applications

The compound has shown promising results in vitro against various strains of bacteria, including multidrug-resistant strains. Its ability to modulate bacterial virulence without killing the bacteria makes it a candidate for anti-virulence therapy, which could mitigate infections while reducing selective pressure for resistance .

Cancer Research

Recent studies have explored the potential of quinazolinone derivatives as dual inhibitors targeting specific pathways involved in cancer progression. For instance, compounds based on this scaffold have been identified as potent inhibitors of PI3K and HDAC enzymes, which play crucial roles in tumor growth and survival . These compounds demonstrated low cytotoxicity towards normal cells while effectively inducing necrosis in cancer cell lines.

Case Studies

Mechanism of Action

The mechanism of action of 2-((7-Chloroquinazolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic Acid Hydrochloride

- Structural Features: Contains two chlorine atoms at positions 5 and 6, an amino group at position 2, and an acetic acid group. The hydrochloride salt enhances solubility in polar solvents.

- The amino group at position 2 (vs. position 4) may influence tautomerization and hydrogen-bonding patterns .

2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-isopropylphenyl)acetamide

- Structural Features : Retains the 7-chloro substituent but replaces the acetic acid with an acetamide group linked to a lipophilic 4-isopropylphenyl moiety.

- Key Differences :

Heterocyclic Analogues with Acetic Acid Moieties

Coumarin Derivatives (e.g., 2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetylamino]acetic Acid)

- Structural Features : A coumarin core with a chloro substituent and acetic acid side chain.

- Key Differences: The coumarin scaffold is structurally distinct from quinazoline, with a fused benzene and pyrone ring system. This difference may limit cross-reactivity in biological systems.

Thiazole-Acetic Acid Derivatives (e.g., {2-[(3-Chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetic Acid)

- Structural Features : A thiazole ring substituted with a chlorobenzoyl group and acetic acid.

- Key Differences :

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Electron-Withdrawing Effects: Dichloro-substituted quinazolines (e.g., ) exhibit stronger electron-withdrawing properties than the monochloro target compound, which may enhance interactions with electron-rich biological targets like kinases .

- Lipophilicity vs. Solubility : The acetamide derivative () demonstrates a trade-off between lipophilicity (beneficial for absorption) and reduced solubility, necessitating formulation adjustments for drug delivery .

Biological Activity

2-((7-Chloroquinazolin-4-yl)amino)acetic acid, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being explored for its roles in antimicrobial and anticancer therapies, among other applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-((7-Chloroquinazolin-4-yl)amino)acetic acid includes a chloroquinazoline moiety linked to an aminoacetic acid group. This configuration is critical for its biological activity as it allows for interactions with various biological targets.

The biological activity of 2-((7-Chloroquinazolin-4-yl)amino)acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which is crucial in cancer therapy.

- Receptor Modulation : It can interact with various receptors, potentially modulating immune responses and influencing tumor microenvironments.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, which is particularly relevant in the context of antibiotic resistance.

Biological Activity Overview

Research has indicated various biological activities associated with 2-((7-Chloroquinazolin-4-yl)amino)acetic acid:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Immunomodulatory | Enhances TLR7/8 agonistic activity |

Anticancer Studies

A study evaluating the antiproliferative effects of various quinazoline derivatives highlighted that 2-((7-Chloroquinazolin-4-yl)amino)acetic acid exhibited significant growth inhibition in multiple cancer cell lines (e.g., MCF-7, HepG-2). The mechanism was linked to the induction of apoptosis and cell cycle arrest, with IC50 values indicating potent activity compared to established chemotherapeutics like paclitaxel .

Antimicrobial Activity

In antimicrobial assays, 2-((7-Chloroquinazolin-4-yl)amino)acetic acid demonstrated effective inhibition against several strains of bacteria, particularly Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism.

Immunomodulatory Effects

The compound has also been studied for its role as a TLR7/8 agonist. In vitro assays showed that it could enhance the production of pro-inflammatory cytokines, indicating potential use as an adjuvant in vaccine formulations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline ring and aminoacetic acid side chain significantly influence biological activity. For instance:

- Chloro Substitution : The presence of the chloro group at position 7 enhances enzyme binding affinity.

- Amino Group Positioning : Variations in the amino group positioning affect receptor selectivity and potency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-((7-Chloroquinazolin-4-yl)amino)acetic acid?

- Methodological Answer : A two-step approach is commonly employed:

Chloroacetylation : React 7-chloroquinazolin-4-amine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Coupling : Introduce the acetic acid moiety via nucleophilic substitution, optimizing reaction time and temperature (e.g., 60–80°C for 6–12 hours).

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane gradient). Monitor purity by HPLC .

Q. Which techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for crystal structure refinement, ensuring data collection at low temperature (100 K) to minimize thermal motion artifacts .

- NMR : Assign peaks using , , and 2D experiments (COSY, HSQC) in deuterated DMSO to resolve amine and carboxylic proton shifts.

- Mass spectrometry : Employ ESI-MS in negative ion mode for accurate molecular weight confirmation .

Q. How can computational methods predict the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and a 6-31G(d,p) basis set can model electronic transitions, HOMO-LUMO gaps, and charge distribution . Validate against experimental UV-Vis spectra (methanol, 200–400 nm) and compare calculated dipole moments with solvatochromic data .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors : Vary solvent polarity (DMF vs. THF), stoichiometry (1.2–2.0 eq. chloroacetyl chloride), and reaction time.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1.5 eq. reagent in DMF at 70°C for 8 hours).

Monitor intermediates by TLC and isolate by centrifugal partition chromatography (CPC) to reduce byproduct formation .

Q. How to resolve contradictions between computational solubility predictions and experimental data?

- Methodological Answer :

- Computational : Use COSMO-RS solvation models to predict solubility in water, DMSO, and ethanol .

- Experimental : Perform shake-flask assays at 25°C, measuring saturation concentration via UV absorbance (λ = 260 nm).

If discrepancies persist (e.g., lower experimental solubility in water), assess protonation states via pH-solubility profiling (pH 2–12) and adjust computational pKa estimates .

Q. What strategies enable fluorescent labeling of this compound for biological studies?

- Methodological Answer :

- Derivatization : Attach fluorophores (e.g., nitrobenzoxadiazole, NBD) to the acetic acid moiety via EDC/NHS coupling in anhydrous DMF .

- Validation : Confirm labeling efficiency by fluorescence spectroscopy (ex/em = 470/530 nm) and LC-MS.

- Safety : Follow hazard protocols for nitroaromatic intermediates (e.g., PPE, fume hood) .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile (95:5 to 50:50 gradient over 20 min). Validate linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

- Cross-check : Compare with LC-MS/MS (MRM mode, m/z transitions for quantification).

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.

- Kinetics : Monitor degradation via HPLC at t = 0, 24, 48, and 72 hours. Fit data to first-order kinetics to calculate half-life.

- Mechanistic Insight : Use HR-MS to identify degradation products (e.g., quinazoline ring hydrolysis) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.